molecular formula C6H6BrIN2 B6215328 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole CAS No. 2731006-89-4

1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole

Cat. No.: B6215328
CAS No.: 2731006-89-4
M. Wt: 312.9
InChI Key:
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Description

“1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves the bromination and iodination of pyrrolo[1,2-c]imidazole.", "Starting Materials": [ "Pyrrolo[1,2-c]imidazole", "Bromine", "Iodine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium iodide" ], "Reaction": [ "Step 1: Bromination of Pyrrolo[1,2-c]imidazole", "Pyrrolo[1,2-c]imidazole is dissolved in acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the desired level of bromination is achieved.", "Step 2: Iodination of 1-bromo-pyrrolo[1,2-c]imidazole", "1-bromo-pyrrolo[1,2-c]imidazole is dissolved in acetic acid and hydrogen peroxide is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the desired level of iodination is achieved.", "Step 3: Conversion of 1-bromo-3-iodo-pyrrolo[1,2-c]imidazole to 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole", "1-bromo-3-iodo-pyrrolo[1,2-c]imidazole is dissolved in a solution of sodium hydroxide and sodium iodide in water. The reaction mixture is then heated to reflux for several hours until the desired level of conversion is achieved.", "Step 4: Isolation and Purification", "The crude product is isolated by filtration and washed with water. The product is then purified by recrystallization from a suitable solvent." ] }

CAS No.

2731006-89-4

Molecular Formula

C6H6BrIN2

Molecular Weight

312.9

Purity

95

Origin of Product

United States

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